Phytochelatin 5 (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

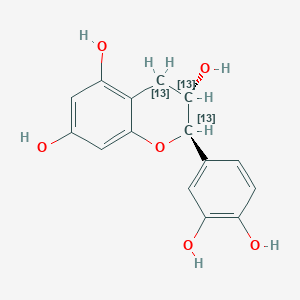

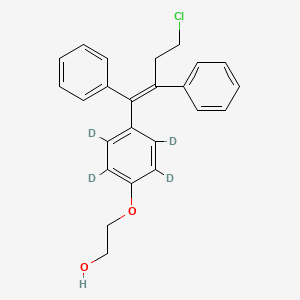

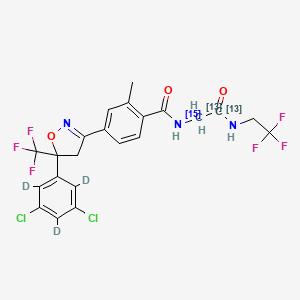

Phytochelatin 5 (TFA) is a metal-binding compound synthesized by plants. It is part of the phytochelatin family, which are small peptides rich in cysteine residues. These peptides play a crucial role in the detoxification of heavy metals in plants by chelating metal ions and facilitating their sequestration into vacuoles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phytochelatin 5 (TFA) can be synthesized through enzymatic processes involving phytochelatin synthase. This enzyme catalyzes the production of phytochelatins from glutathione in the presence of heavy metals. The reaction conditions typically involve a buffered solution with a pH suitable for enzyme activity, often around neutral pH .

Industrial Production Methods

Industrial production of phytochelatin 5 (TFA) is not widely established due to its primary occurrence in plants. biotechnological approaches involving the expression of phytochelatin synthase in microbial systems could be explored for large-scale production. This would involve the cultivation of genetically modified microorganisms under controlled conditions to produce the desired peptide .

Análisis De Reacciones Químicas

Types of Reactions

Phytochelatin 5 (TFA) primarily undergoes chelation reactions with heavy metal ions. The thiol groups in the cysteine residues of phytochelatin 5 (TFA) have a high affinity for metal ions, forming stable complexes. This chelation process is crucial for the detoxification of metals such as cadmium, lead, and mercury .

Common Reagents and Conditions

The chelation reactions typically occur in the presence of heavy metal ions and a suitable buffer system to maintain the pH. Common reagents include metal salts such as cadmium chloride, lead nitrate, and mercuric chloride. The reactions are usually carried out at physiological pH and temperature to mimic the natural conditions in plants .

Major Products Formed

The major products formed from the chelation reactions are metal-phytochelatin complexes. These complexes are then transported into vacuoles within plant cells, where they are sequestered to prevent toxicity .

Aplicaciones Científicas De Investigación

Phytochelatin 5 (TFA) has several scientific research applications, particularly in the fields of environmental science, biology, and biotechnology. Some of the key applications include:

Phytoremediation: Phytochelatin 5 (TFA) is used in the study of phytoremediation, a process where plants are used to remove or neutralize contaminants from the environment.

Heavy Metal Detoxification: Research on phytochelatin 5 (TFA) helps in understanding the mechanisms of heavy metal detoxification in plants.

Mecanismo De Acción

Phytochelatin 5 (TFA) exerts its effects through the chelation of heavy metal ions. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes. These complexes are then transported into vacuoles within plant cells, where they are sequestered to prevent interference with cellular processes. The primary molecular target of phytochelatin 5 (TFA) is the metal ion, and the pathway involved includes the synthesis of phytochelatins by phytochelatin synthase and the subsequent transport of metal-phytochelatin complexes into vacuoles .

Comparación Con Compuestos Similares

Phytochelatin 5 (TFA) is part of a family of phytochelatins, which vary in the number of repeating γ-glutamylcysteine units. Similar compounds include:

Phytochelatin 2 (TFA): Contains two γ-glutamylcysteine units.

Phytochelatin 3 (TFA): Contains three γ-glutamylcysteine units.

Phytochelatin 4 (TFA): Contains four γ-glutamylcysteine units.

The uniqueness of phytochelatin 5 (TFA) lies in its higher number of γ-glutamylcysteine units, which may provide it with a greater capacity for metal binding compared to shorter phytochelatins .

Propiedades

Fórmula molecular |

C44H66F3N11O24S5 |

|---|---|

Peso molecular |

1350.4 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C42H65N11O22S5.C2HF3O2/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60;3-2(4,5)1(6)7/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75);(H,6,7)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-;/m0./s1 |

Clave InChI |

CDOPOAQIRITPNC-LEOSAWOUSA-N |

SMILES isomérico |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)

![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)